REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]([NH:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]([CH3:19])[CH3:18])=[CH:13][CH:12]=1)(=O)[CH3:8]>C1COCC1>[CH3:18][N:17]([CH3:19])[C:14]1[CH:15]=[CH:16][C:11]([NH:10][CH2:7][CH3:8])=[CH:12][CH:13]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
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2.87 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)NC1=CC=C(C=C1)N(C)C
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Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
by stirring at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was placed in a soxlet tube
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Type
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EXTRACTION
|
Details
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The mixture extracted with refluxing THF for 50 hrs
|
Duration
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50 h
|
Type
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ADDITION
|
Details
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added wet THF at 0° C
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Type
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FILTRATION
|
Details
|
The resultant suspension was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under high vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain a dark oil
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Type
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EXTRACTION
|
Details
|
The filter cake was extracted with CHCl3 (2×50 mL)
|
Type
|
FILTRATION
|
Details
|
This suspension was filtered
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the filtrate dried over NaSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated to a dark oil which
|
Type
|
CUSTOM
|
Details
|
obtained from the reaction mixture
|
Type
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DISTILLATION
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Details
|
Distillation
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Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)NCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |